4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazolyl group at position 4, a methyl group at position 2, and a 4-(2-phenylethyl)piperazinyl group at position 4.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6/c1-17-15-18(2)28(25-17)22-16-21(23-19(3)24-22)27-13-11-26(12-14-27)10-9-20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQKYCPFNMOXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a synthetic derivative that exhibits a range of biological activities. Its structure incorporates a pyrazole moiety, which has been extensively studied for its pharmacological properties. This article reviews the biological activity of this compound based on various research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 370.4752 g/mol. The compound features a pyrazole ring, a piperazine moiety, and a pyrimidine core, which contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing the pyrazole nucleus demonstrate significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the piperazine group in this compound is believed to enhance its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Pyrazole derivative X | S. aureus | 18 | |
| Pyrazole derivative Y | Pseudomonas aeruginosa | 20 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The synthesized compound has demonstrated comparable anti-inflammatory activity to established drugs like dexamethasone at similar concentrations.
Case Study:
In a study involving carrageenan-induced edema in mice, the compound exhibited significant reduction in inflammation, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are gaining attention due to their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to the one have shown cytotoxic effects against various cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Binding: The piperazine moiety can facilitate binding to neurotransmitter receptors, influencing pain perception and inflammation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that pyrazole derivatives can exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .
3. Neurological Applications
The piperazine component is known for its neuropharmacological effects. Compounds containing piperazine have been explored for their potential in treating neurological disorders such as depression and anxiety. The interaction of the compound with serotonin receptors may contribute to its psychotropic effects .
Pharmacological Insights
1. Mechanism of Action
The mechanism through which this compound exerts its biological effects is multifaceted. It may act through the modulation of key signaling pathways involved in cell proliferation and survival, particularly those associated with cancer and inflammation .
2. Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications on the pyrazole and piperazine rings can significantly influence the biological activity of the compound. For example, varying substituents on the piperazine nitrogen can enhance binding affinity to target receptors, thereby improving therapeutic efficacy .
Case Studies
Case Study 1: Anticancer Efficacy
In vitro studies on cancer cell lines treated with derivatives of this compound showed a marked reduction in cell viability compared to control groups. The IC50 values indicated potent anticancer activity, particularly against breast and lung cancer cells .
Case Study 2: Antimicrobial Testing
A series of tests conducted against Gram-positive and Gram-negative bacteria demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
(a) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine
- Core Structure : Pyrimidine with 3,5-dimethylpyrazolyl and hydrazinyl substituents.
- Key Differences : Replaces the 4-(2-phenylethyl)piperazinyl group with a hydrazinyl-p-tolyl moiety.
- However, the absence of a piperazine ring might reduce affinity for certain receptors .
(b) 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Core Structure : Pyrimidine with 3,5-dimethylpyrazolyl and 4-(6-methylpyrimidinyl)piperazinyl groups.
- Key Differences : The piperazine substituent is modified with a methylpyrimidinyl group instead of phenylethyl.
- Implications : The methylpyrimidinyl group introduces aromaticity and electron-rich regions, which could influence π-π stacking interactions in biological targets. This substitution may reduce lipophilicity compared to the phenylethyl group in the target compound .
Heterocyclic Derivatives with Piperazine Substituents
(a) 7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Derivatives
- Core Structure: Pyrazino-pyrimidinone with 4-methylpiperazinyl groups.
- Key Differences: The core structure differs (pyrazino-pyrimidinone vs. pyrimidine), and the piperazine substituent is smaller (methyl vs. phenylethyl).
(b) PZ-DCM [(E)-2-(2-methyl-6-(4-(piperazin-1-yl)styryl)-4H-pyran-4-ylidene)malononitrile]
- Core Structure: Pyranylidene malononitrile with a styryl-piperazinyl group.
- Key Differences : A pyran core replaces pyrimidine, and the piperazine is linked via a styryl group.
- Implications : The extended conjugation in PZ-DCM may enhance fluorescence properties, making it suitable for imaging applications. However, the lack of a pyrazolyl group could reduce heterocyclic diversity in binding interactions .
Pyridine and Triazole-Based Analogs
(a) (3,5-Dimethyl-1H-pyrazol-1-yl)(2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)methanone
- Core Structure : Pyridine with triazole and pyrazolyl substituents.
- Key Differences : A pyridine core replaces pyrimidine, and a triazole-nitroaryl group is present.
- The triazole moiety may offer additional hydrogen-bonding sites .
Structural and Functional Analysis Table
Preparation Methods
Cyclocondensation of β-Diketones with Guanidine Derivatives
A widely used method involves cyclocondensation reactions between β-diketones and guanidine hydrochloride under acidic conditions. For example, acetylacetone reacts with guanidine in ethanol at reflux (78°C) to yield 4,6-dimethylpyrimidin-2-amine, which can undergo subsequent functionalization. Modifications to this protocol include:
Transition Metal-Catalyzed Coupling Reactions
Recent advances employ palladium-catalyzed cross-coupling to construct the pyrimidine ring. The Suzuki-Miyaura reaction between 4-chloro-6-iodopyrimidine and boronic ester derivatives achieves selective substitution at the 4- and 6-positions. Key parameters include:
-
Catalyst system: Pd(PPh3)4 (5 mol%) with K2CO3 in 1,4-dioxane/water (3:1)
-
Temperature: 100–120°C for 12–18 hours
The 4-(2-phenylethyl)piperazine group requires careful introduction due to steric and electronic challenges:
Buchwald-Hartwig Amination
A robust method employs palladium-catalyzed amination of 6-bromopyrimidine intermediates:
| Condition | Parameter |
|---|---|
| Catalyst | Pd2(dba)3 (3 mol%) |
| Ligand | Xantphos (6 mol%) |
| Base | Cs2CO3 (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 68–72% |
This method demonstrates excellent functional group tolerance, allowing retention of methyl and pyrazole substituents during coupling.
Nucleophilic Displacement with Activated Piperazines
For less reactive substrates, pre-activation of piperazine improves reactivity:
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Generate piperazine triflate using Tf2O (1.1 equiv) in DCM at 0°C
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React with 6-chloropyrimidine derivative in presence of DIPEA (3 equiv)
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Solvent: Acetonitrile at 80°C for 8 hours
Methyl Group Introduction at Position 2
The 2-methyl substituent is best introduced early in the synthesis through:
Directed Ortho-Metalation
Radical Methylation
Emerging protocols employ photoredox catalysis:
-
Catalyst: Ir(ppy)3 (2 mol%)
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Methyl source: (Me3Si)3SiH
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Light source: 450 nm LEDs
Final Coupling and Purification Strategies
The convergent synthesis requires precise control during final assembly:
Sequential Coupling Approach
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Install pyrazole at position 4 (Step 1: 82% yield)
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Introduce piperazine at position 6 (Step 2: 72% yield)
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Methylate position 2 (Step 3: 90% yield)
Overall yield : 82% × 72% × 90% = 53% theoretical
Telescoped Process
Combining Steps 1–3 in a one-pot procedure reduces purification losses:
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Use DMF as universal solvent
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Sequential addition of reagents at specified temperatures
Analytical Characterization
Critical quality control parameters and methods:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and piperazine intermediates. Critical steps include coupling reactions (e.g., nucleophilic substitution or cross-coupling) and purification via column chromatography. Reaction parameters such as solvent choice (dimethylformamide or dichloromethane), temperature control (60–120°C), and catalysts (e.g., stannous chloride for reductions) significantly influence yield and purity . Progress monitoring via thin-layer chromatography (TLC) or HPLC is essential to confirm intermediate formation .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects impurities .
- X-ray Diffraction (XRD) : Resolves crystallographic details for unambiguous structural confirmation .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition Assays : Test against kinases, phosphodiesterases, or cytochrome P450 isoforms using fluorometric/colorimetric substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity.
- Cytotoxicity Profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent effects, temperature).
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal catalysts or solvent systems.
- Molecular Dynamics (MD) : Simulate intermediate stability in different solvents (e.g., DMF vs. THF) .
- Case Study : A 2024 study used density functional theory (DFT) to optimize piperazine coupling efficiency, reducing side products by 30% .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC values across assays)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across independent labs.
- Dose-Response Refinement : Test a broader concentration range (e.g., 0.1 nM–100 µM) to account for non-linear effects.
- Off-Target Screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify confounding interactions .
- Structural Analogs : Compare activity trends with derivatives (e.g., replacing the phenylethyl group) to isolate pharmacophore contributions .
Q. How can researchers elucidate the compound’s interaction mechanisms with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy- vs. enthalpy-driven binding.
- Cryo-Electron Microscopy (cryo-EM) : Resolve binding conformations in complex with large targets (e.g., GPCRs) .
- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
